Product packaging for dTDP-D-galactose(Cat. No.:)

dTDP-D-galactose

Cat. No.: B1234178
M. Wt: 564.3 g/mol
InChI Key: YSYKRGRSMLTJNL-VXZFDXESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dTDP-D-galactose is a nucleotide-activated sugar that serves as an essential biosynthetic precursor in microbial metabolism. Its primary research value lies in its role as a dedicated substrate for the enzyme dTDP-galactose 6-dehydrogenase (EC 1.1.1.186) . This enzyme catalyzes the conversion of this compound into dTDP-D-galacturonate, a critical step in specific metabolic pathways involving nucleotide sugars . Studies on analogous dTDP-sugars have established their crucial function as building blocks for the assembly of complex bacterial cell surface polymers. These glycopolymers include the O-antigens of lipopolysaccharides (LPS) in Gram-negative bacteria and the glycan chains of S-layer proteins in Gram-positive bacteria, which are vital for bacterial interactions with the environment . As such, this compound is an indispensable reagent for researchers in glycobiology and microbiology. It enables the in vitro study of enzymatic mechanisms, the biosynthesis and engineering of natural products, and the investigation of bacterial cell wall architecture and virulence factors. This product is intended for Research Use Only and is not approved for use in humans, animals, or for any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O16P2 B1234178 dTDP-D-galactose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26N2O16P2

Molecular Weight

564.3 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11-,12-,13+,15?/m0/s1

InChI Key

YSYKRGRSMLTJNL-VXZFDXESSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Enzymology and Structural Biology of Dtdp D Galactose Modifying Enzymes

Catalytic Mechanisms of dTDP-Sugar Biosynthesis Enzymes

The biosynthesis and modification of dTDP-sugars, including those derived from dTDP-D-galactose, involve a diverse array of enzymatic reactions. These reactions are fundamental for producing the varied sugar structures required for cellular functions. Key mechanistic principles underlying these transformations include oxidation-reduction, dehydration, epimerization, transamination, and acetylation.

Oxidoreductase Activity and Cofactor (NAD+/NADH) Dependence

Many enzymes involved in dTDP-sugar modification are oxidoreductases that utilize the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for their catalytic activity. researchgate.net A prime example is dTDP-D-glucose 4,6-dehydratase (RmlB), a crucial enzyme in the biosynthesis of dTDP-L-rhamnose and other 6-deoxysugars. ebi.ac.ukresearchgate.net This enzyme catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. jmb.or.krontosight.ai

The catalytic cycle begins with the enzyme-bound NAD+ abstracting a hydride from the C4' position of the glucose moiety of the substrate, leading to the formation of a 4-keto intermediate and NADH. researchgate.netresearchgate.net This oxidation is essential as it activates the sugar for the subsequent dehydration step. acs.orgwikipedia.org Following dehydration, the NADH, which has remained tightly bound to the enzyme, transfers the hydride back, but this time to the C6' position of the intermediate, regenerating NAD+ and forming the final 6-deoxy product. researchgate.net This transient oxidation-reduction sequence is a hallmark of this class of enzymes. ebi.ac.ukacs.org

The dependence on NAD+/NADH is absolute for these enzymes. researchgate.net The redox potential of the bound cofactor can be fine-tuned by the enzyme's active site environment, including conformational changes in the nicotinamide ring, to facilitate the reaction. researchgate.net For instance, dTDP-4-dehydro-6-deoxyglucose reductase, an enzyme that produces dTDP-D-fucopyranose, shows a preference for NADH over NADPH as the cosubstrate. uniprot.org Similarly, dTDP-galactose 6-dehydrogenase uses NADP+ to oxidize this compound to dTDP-D-galacturonate. wikipedia.orgqmul.ac.uk

Table 1: Examples of NAD(P)+/NAD(P)H-Dependent Oxidoreductases in dTDP-Sugar Metabolism
EnzymeSubstrateProductCofactorReference
dTDP-D-glucose 4,6-dehydratase (RmlB)dTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucoseNAD+ researchgate.netontosight.ai
dTDP-4-dehydro-6-deoxyglucose reductasedTDP-4-dehydro-6-deoxy-D-glucosedTDP-D-fucopyranoseNADH > NADPH uniprot.org
dTDP-galactose 6-dehydrogenaseThis compounddTDP-D-galacturonateNADP+ wikipedia.orgqmul.ac.uk

Dehydration Mechanisms

Dehydration is a critical step in the formation of 6-deoxysugars, catalyzed by enzymes such as dTDP-glucose 4,6-dehydratase. ebi.ac.ukontosight.ai This reaction involves the removal of a water molecule from the sugar substrate. ontosight.ai In the case of dTDP-glucose 4,6-dehydratase, after the initial oxidation to form the dTDP-4-ketoglucose intermediate, the dehydration occurs between C5 and C6 of the glucose ring. acs.orgwisc.edu

Two primary mechanisms have been proposed for this dehydration step: a concerted mechanism and a stepwise mechanism. acs.orgwisc.edu In the concerted mechanism, the elimination of water from C5 and C6 occurs in a single step. acs.orgwisc.edu The stepwise mechanism, on the other hand, involves the formation of an enolate intermediate through the removal of a proton from C5, followed by the elimination of the hydroxyl group from C6. wisc.edu

Kinetic studies on the Escherichia coli dTDP-glucose 4,6-dehydratase have shown that the wild-type enzyme proceeds through a concerted dehydration mechanism. acs.orgwisc.edu However, mutations of key active site residues, such as Asp135, which acts as the acid catalyst, can alter the mechanism to a stepwise process. wisc.edu This suggests that the enzyme's active site architecture is finely tuned to control the reaction pathway. wisc.edu The dehydration ultimately leads to the formation of a dTDP-4-ketoglucose-5,6-ene intermediate before the final reduction step. acs.orgwisc.edu

Epimerization and Isomerization Pathways

Epimerization and isomerization reactions are essential for generating stereochemical diversity in sugar molecules. researchgate.net These reactions involve the change in configuration at one or more chiral centers or the migration of a carbonyl group, respectively. mdpi.comchemistrysteps.com In the context of dTDP-sugar biosynthesis, these reactions are crucial for producing sugars with different stereochemistries from a common precursor. For example, the biosynthesis of dTDP-L-rhamnose from dTDP-D-glucose involves a double epimerization at C3 and C5, catalyzed by the enzyme dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC). researchgate.netresearchgate.net

Isomerization, the conversion of a molecule into its isomer, is also a key process. mdpi.com For instance, the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-Quip3NAc) involves a 3,4-ketoisomerase, QdtA, which converts the 4-keto intermediate produced by RmlB into a 3-keto intermediate. nih.govnih.gov A similar isomerization step is observed in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-Fucp3NAc), where an isomerase converts a 4-keto educt into a 3-keto product with a concurrent epimerization at C4. nih.govportlandpress.com These enzymatic transformations highlight the sophisticated chemical strategies employed to generate the diverse array of sugar structures found in nature.

Transamination Reactions Involving Pyridoxal (B1214274) 5′-Phosphate (PLP)

Transamination reactions introduce an amino group into a sugar molecule, a key step in the biosynthesis of amino sugars. nih.govresearchgate.net These reactions are catalyzed by aminotransferases, which are typically dependent on the cofactor pyridoxal 5'-phosphate (PLP). nih.govqmul.ac.uk PLP is a versatile coenzyme capable of catalyzing a wide range of reactions on amino acid and amino sugar substrates. nih.govlibretexts.org

The transamination mechanism consists of two half-reactions. nih.gov In the first half-reaction, the PLP cofactor, initially linked to a lysine (B10760008) residue of the enzyme (internal aldimine), is transferred to the amino donor (e.g., an amino acid) to form an external aldimine. nih.gov This is followed by a series of steps that result in the transfer of the amino group to the cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing a keto acid. libretexts.org In the second half-reaction, the PMP transfers the amino group to the keto-sugar acceptor, regenerating the PLP-enzyme adduct and producing the final amino sugar product. nih.govlibretexts.org

An example is the biosynthesis of dTDP-4-amino-2,3,4,6-tetradeoxy-α-D-glucose, where a PLP-dependent aminotransferase catalyzes the C-4 transamination of dTDP-4-keto-2,3,6-trideoxy-α-D-glucose. uniprot.org Similarly, the enzyme QdtB, involved in the synthesis of dTDP-Quip3NAc, is a PLP-dependent aminotransferase that introduces an amino group at the C-3' position of the sugar. nih.gov The structural and mechanistic understanding of these enzymes is crucial, as amino sugars are often vital components of bacterial cell walls and antibiotics. researchgate.net

Acetylation Mechanisms and Coenzyme A (CoA) Utilization

Acetylation is a common modification in sugar biosynthesis, often occurring as the final step in a pathway to produce N-acetylated amino sugars. researchgate.net This reaction is catalyzed by N-acetyltransferases, which utilize acetyl-Coenzyme A (acetyl-CoA) as the acetyl group donor. frontiersin.org

In the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-Quip3NAc), the final step is the acetylation of the C3'-amino group, a reaction catalyzed by the N-acetyltransferase QdtC. nih.gov This enzyme is CoA-dependent and can acetylate either dTDP-3-amino-3,6-dideoxy-α-D-glucose or its galactose epimer. nih.gov

Structural and mechanistic studies of QdtC have revealed a novel catalytic mechanism. researchgate.netwisc.edu Unlike many enzymes that use a catalytic base from an amino acid side chain, in QdtC, the sulfur atom of CoA acts as the ultimate proton acceptor. nih.govresearchgate.net The amino group of the sugar substrate directly attacks the carbonyl carbon of acetyl-CoA. As the bond between the carbonyl carbon and the sulfur of CoA breaks, the sulfur atom accepts a proton from the sugar's amino group, effectively serving as the catalytic base. researchgate.netwisc.edu This highlights an interesting variation in the catalytic strategies employed by acetyltransferases.

Structural Elucidation of this compound Converting Enzymes

The three-dimensional structures of enzymes that modify dTDP-sugars provide invaluable insights into their catalytic mechanisms and substrate specificity. researchgate.net X-ray crystallography has been instrumental in elucidating the architectures of these enzymes, revealing common structural folds and unique active site features.

Many enzymes involved in dTDP-sugar modification, such as the N-acetyltransferase QdtC, exhibit a trimeric quaternary structure. nih.gov The individual subunits often feature a left-handed β-helix motif. nih.gov The active sites are typically located at the interface between subunits, with residues from adjacent subunits contributing to substrate binding and catalysis. nih.govresearchgate.net For example, in QdtC, residues such as Glu141, Asn159, and Asp160 from one subunit, and His134 from a neighboring subunit, are crucial for anchoring the dTDP-sugar in the active site. nih.govresearchgate.net

Similarly, dTDP-D-glucose 4,6-dehydratase (RmlB) is a dimeric protein with a Rossmann fold, a common structural motif for NAD+-binding enzymes. wikipedia.org Structural studies of RmlB in complex with its substrate analogue dTDP-xylose and the reduced cofactor NADH have captured a snapshot of the enzyme in action, confirming the role of specific residues in catalysis. researchgate.net

The structural analysis of aminotransferases, such as QdtB, has revealed that they belong to the well-characterized aspartate aminotransferase superfamily. nih.gov The structure of QdtB in complex with its product, dTDP-Quip3N, showed the product linked to the PLP cofactor via a Schiff base. nih.gov This structural information, combined with site-directed mutagenesis, has been pivotal in confirming mechanistic hypotheses and understanding how these enzymes achieve their remarkable specificity and catalytic efficiency. researchgate.netwisc.edu

X-ray Crystallography of Enzyme-Substrate/Product Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of dTDP-sugar modifying enzymes, providing atomic-level snapshots of their catalytic cycles. These studies have captured enzymes in various states, including apo forms, bound to cofactors, substrates, substrate analogs, or products.

Beyond dehydratases, crystal structures of other enzymes in related pathways have been determined. QdtC, an N-acetyltransferase, was crystallized in complex with CoA and two different dTDP-sugar derivatives, dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-D-Quip3N) and its galactose epimer, dTDP-3-amino-3,6-dideoxy-α-D-galactose (dTDP-D-Fucp3N). nih.gov This provided insights into its substrate flexibility. The structure of another enzyme, the C-3''-ketoreductase KijD10, which can act on dTDP-3-keto-6-deoxy-D-galactose, has also been resolved. wisc.edu

EnzymeOrganismLigand(s)PDB CodeResolution (Å)Reference
dTDP-D-glucose 4,6-dehydratase (RmlB)Salmonella enterica serovar TyphimuriumNAD+1G1A2.47 nih.gov
dTDP-D-glucose 4,6-dehydratase (RmlB)Streptococcus suisNADH, dTDP-xylose1OC21.50 rcsb.orgacs.org
dTDP-D-glucose 4,6-dehydratase (RmlB)Salmonella enterica serovar TyphimuriumdTDP1KEW1.80 rcsb.org
QdtC (N-acetyltransferase)Thermoanaerobacterium thermosaccharolyticumCoA, dTDP-D-Fucp3N3FSC1.80 nih.gov

Active Site Architecture and Catalytic Residues

The active sites of dTDP-sugar modifying enzymes are intricately designed to orchestrate complex chemical transformations. These enzymes often belong to the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by common structural motifs and catalytic residues. nih.govnih.gov

dTDP-D-glucose 4,6-dehydratase (RmlB) features a bilobal structure, with the N-terminal domain responsible for binding the NAD+ cofactor and the C-terminal domain binding the dTDP-sugar substrate. nih.gov The active site is located in a cavity formed at the interface of these two domains. nih.gov A hallmark of the SDR family is the conserved GlyXGlyXXGly motif in the N-terminus, which is involved in cofactor binding, and a catalytic triad (B1167595) of Tyr, Lys, and a Ser/Thr residue. nih.govnih.gov In S. enterica RmlB, the catalytic couple is Tyr167 and Lys171. nih.gov The catalytic mechanism involves oxidation, dehydration, and reduction steps, with specific residues playing key roles in each phase. researchgate.net For instance, the initial oxidation is facilitated by the Tyr residue of the catalytic triad, while the subsequent dehydration step is proposed to involve a pair of acidic residues. researchgate.net

In the N-acetyltransferase QdtC, the active sites are found at the interfaces between subunits in its trimeric structure. nih.gov Key residues responsible for anchoring the hexose (B10828440) portion of the dTDP-sugar include Glu141, Asn159, and Asp160 from one subunit and His134 from an adjacent subunit. nih.gov

EnzymeCatalytic Residues/MotifsFunctionReference
dTDP-D-glucose 4,6-dehydratase (RmlB)Tyr167, Lys171 (in S. enterica)Catalytic couple for oxidation/reduction nih.gov
dTDP-D-glucose 4,6-dehydratase (RmlB)GlyXGlyXXGlyNAD+ cofactor binding nih.gov
QdtC (N-acetyltransferase)Glu141, Asn159, Asp160, His134Binding of the hexose moiety nih.gov

Ligand Binding Modes and Specificity

The specificity of these enzymes for their respective nucleotide-sugar substrates is determined by a network of precise interactions within the active site. In RmlB, the larger N-terminal domain anchors the NAD+ cofactor, while the smaller C-terminal domain specifically recognizes and binds the dTDP-D-glucose substrate. nih.gov The nicotinamide ring of the cofactor adopts a syn conformation, which is optimal for the pro-S hydride transfer from the sugar's C4' position. nih.gov

Interestingly, while RmlB is highly specific for dTDP-D-glucose, it has been shown that E. coli RmlB can bind this compound, but it cannot catalyze the oxidation step, acting as an inhibitor instead. wisc.edu This highlights the stringent stereochemical requirements for catalysis. In contrast, the N-acetyltransferase QdtC displays broader specificity. Structural analysis revealed that both dTDP-3-amino-3,6-dideoxy-α-D-glucose and its C4' epimer, the galactose derivative, bind to the active site in a very similar fashion. nih.gov This is attributed to the fact that the C4'-hydroxyl group of the galactose epimer can still interact with the side chain of Asp160, albeit with a less ideal hydrogen-bonding geometry. nih.gov This flexibility allows the enzyme to process both glucose and galactose-configured substrates.

Oligomeric States and Their Functional Implications (e.g., Homotetramers, Dimers)

Many dTDP-sugar modifying enzymes function as oligomers, and this quaternary structure is often essential for their stability and catalytic activity. The association of monomers can create or complete active sites and provide allosteric control mechanisms.

dTDP-D-glucose 4,6-dehydratase (RmlB) from S. enterica functions as a homodimer. nih.gov The association of the two monomers is primarily driven by hydrophobic interactions, forming a four-helix bundle at the dimer interface. nih.gov Similarly, the dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) from S. suis is also a homodimer. researchgate.net In contrast, the N-acetyltransferase QdtC assembles into a trimer, where the three active sites are located at the interfaces between the subunits. nih.gov

The functional importance of oligomerization is well-established for many enzymes. For some, the oligomeric state is crucial for allosteric regulation, where the binding of a molecule at one site affects the activity at another. nih.gov For others, it can facilitate substrate channeling, where an intermediate product is passed directly from the active site of one subunit to another without diffusing into the bulk solvent. While specific allosteric or channeling functions are not always fully elucidated for every dTDP-sugar modifying enzyme, the location of active sites at subunit interfaces, as seen in QdtC, directly implicates the oligomeric state in creating a catalytically competent enzyme. nih.gov

Structure-Function Relationship Studies

Site-Directed Mutagenesis to Probe Catalytic Roles of Amino Acid Residues

Site-directed mutagenesis is a powerful technique used to investigate the functional roles of specific amino acid residues within an enzyme. By changing a single amino acid and analyzing the kinetic properties of the resulting mutant enzyme, researchers can deduce the contribution of that residue to substrate binding or catalysis. nih.govcabidigitallibrary.org

This approach has been extensively applied to dTDP-sugar modifying enzymes. researchgate.netnih.gov In the case of the N-acetyltransferase QdtC, ten different site-directed mutants were created to probe the roles of residues in the active site, including His123, His134, Glu141, Asn159, and Asp160. nih.gov These studies led to the proposal of a catalytic mechanism where the enzyme does not provide a catalytic base for the acetylation reaction. nih.gov

Similarly, for the C-3''-ketoreductase KijD10, mutagenesis studies were conducted to understand its catalytic mechanism. wisc.edu In studies of β-galactosidase, mutations in the active site were shown to alter substrate specificity, sometimes leading to increased activity on substrates that were poorly utilized by the wild-type enzyme. nih.gov These structure-function studies, guided by crystallographic data, are essential for a complete understanding of enzyme mechanisms and for engineering enzymes with novel properties. researchgate.netbegellhouse.com

Kinetic Characterization of Wild-Type and Mutant Enzymes

Detailed research has been conducted on several enzymes involved in the biosynthesis of dTDP-sugar derivatives, revealing crucial information about their function. For instance, the N-acetyltransferase QdtC, which catalyzes the final step in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-Quip3NAc), has been a subject of extensive study. nih.govnih.gov QdtC can also act on the galactose-configured analogue, dTDP-3-amino-3,6-dideoxy-α-D-galactose (dTDP-d-Fucp3N). nih.govnih.gov To understand its mechanism, ten site-directed mutant versions of QdtC were created to probe the biochemical roles of five key residues in the active site: His 123, His 134, Glu 141, Asn 159, and Asp 160. nih.gov

The kinetic analysis of these mutants revealed significant changes in catalytic efficiency. nih.gov The D160A mutant, for example, showed the most severe reduction in catalytic efficiency, dropping to 2.3 x 10¹ M⁻¹s⁻¹, primarily due to a nearly 100-fold increase in its K_m value to 10.7 mM compared to the wild-type's 0.11 mM. nih.gov Similarly, the N159A mutant also exhibited a drastically increased K_m of 15.4 mM. nih.gov These findings suggest that residues like Asp 160 and Asn 159 are critical for anchoring the hexose portion of the substrate in the active site rather than acting as a catalytic base. nih.gov In contrast, mutations of His 123 had a much smaller impact on catalytic efficiency, indicating it is not the active site base. nih.gov

Table 1: Kinetic Parameters of Wild-Type and Mutant QdtC Data sourced from structural and functional studies of QdtC. nih.gov

EnzymeK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Wild-Type 0.11 ± 0.0216.5 ± 0.51.5 x 10⁵
H123N 0.47 ± 0.069.9 ± 0.52.1 x 10⁴
H123A 0.55 ± 0.0811.0 ± 0.82.0 x 10⁴
H134N 0.63 ± 0.050.20 ± 0.013.2 x 10²
H134A 0.50 ± 0.040.23 ± 0.014.6 x 10²
E141Q 0.40 ± 0.030.15 ± 0.013.8 x 10²
E141A 0.43 ± 0.040.13 ± 0.013.0 x 10²
N159A 15.4 ± 1.51.8 ± 0.11.2 x 10²
D160N 0.45 ± 0.040.04 ± 0.018.9 x 10¹
D160A 10.7 ± 0.80.25 ± 0.012.3 x 10¹

Another enzyme that processes a dTDP-galactose derivative is the N-formyltransferase QdtF from Providencia alcalifaciens. This enzyme catalyzes the final step in the biosynthesis of dTDP-3-formamido-3,6-dideoxy-d-glucose. nih.gov Structural and functional investigation revealed an unexpected secondary binding pocket for the dTDP-sugar substrate within an ankyrin repeat domain. nih.gov To test the function of this auxiliary site, a W305A mutant was constructed. Kinetic analysis showed that the W305A mutation reduced the catalytic activity by approximately 7-fold. nih.gov Furthermore, when the wild-type enzyme was tested with dTDP-3,6-dideoxy-3-amino-d-galactose (dTDP-Fuc3N) as a substrate, it displayed sigmoidal kinetics, which is indicative of homotropic allosteric behavior. nih.gov

Table 2: Kinetic Parameters of Wild-Type and Mutant QdtF Data sourced from a study of N-formyltransferase from Providencia alcalifaciens. nih.gov

EnzymeK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Wild-Type 15.0 ± 1.04.8 ± 0.13.2 x 10⁵
W305A 17.0 ± 2.00.77 ± 0.034.5 x 10⁴

In the biosynthetic pathway of dTDP-Fuc3N in Campylobacter jejuni 81116, the enzyme WlaRB, a ketoisomerase, plays a key role. nih.gov The kinetic constants for a mutant variant of WlaRB were measured and compared to the wild-type enzyme. The results showed that while the K_m for the substrate was approximately the same for both the wild-type and the mutant, the k_cat was significantly reduced in the mutant form. nih.gov

Table 3: Kinetic Constants for Wild-Type and Mutant WlaRB Data sourced from the characterization of the dTDP-Fuc3N and dTDP-Qui3N biosynthetic pathways. nih.gov

EnzymeK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Wild-Type 2.8 ± 0.48.2 ± 0.32.9 x 10⁶
Mutant 2.6 ± 0.50.09 ± 0.013.5 x 10⁴

Not all enzymes in related pathways utilize this compound as a substrate. For example, studies on the E. coli dTDP-glucose-4,6-dehydratase, which catalyzes the first committed step in many 6-deoxysugar biosynthetic pathways, showed that it cannot convert this compound to a product. wisc.edu Instead, this compound acts as an inhibitor of the enzyme's turnover of its natural substrate, dTDP-glucose, with a measured inhibition constant (K_I) of 97 µM. wisc.edu This indicates that while this compound can bind to the active site, it cannot be oxidized to the necessary dTDP-4-ketoglucose intermediate. wisc.edu

Biological Roles and Physiological Significance of Dtdp D Galactose

Role as a Key Precursor for Complex Glycoconjugates

dTDP-D-galactose is a vital intermediate in the assembly of various glycoconjugates. glycodepot.com Its primary function is to provide D-galactose units for incorporation into growing polysaccharide chains. This process is fundamental for the synthesis of a wide array of biologically important macromolecules.

Contribution to Glycoprotein (B1211001) and Glycolipid Biosynthesis

While D-galactose is a common constituent of glycoproteins and glycolipids, this compound is less commonly implicated as the direct galactose donor in the biosynthesis of these molecules in many organisms compared to its UDP-linked counterpart, UDP-galactose. pfanstiehl.comlabinsights.nl Glycoproteins are formed when carbohydrate molecules, or glycans, are covalently bonded to proteins, and glycolipids are formed when they are bonded to lipids. labinsights.nl The monosaccharides that typically make up the glycan portions of these molecules include D-glucose (B1605176), D-galactose, and N-acetylglucosamine, among others. labinsights.nl In bioprocessing, D-galactose is recognized as a fundamental component of various glycolipids and glycoproteins. pfanstiehl.com However, the primary activated form of galactose for these pathways in many organisms is UDP-galactose. The involvement of this compound appears to be more prominent in the biosynthesis of specific bacterial surface structures. glycodepot.com

Essential for Polysaccharide Assembly

This compound is a critical precursor for the assembly of various polysaccharides, particularly in bacteria. glycodepot.com It functions as a donor of galactose residues, enabling the extension of glycan chains during the synthesis of these complex carbohydrates. glycodepot.com The biosynthesis of this compound itself proceeds through a series of enzymatic reactions, starting from either D-glucose or D-galactose, to produce the activated dTDP-bound form ready for use in glycosylation. glycodepot.com

Involvement in Microbial Glycobiology and Cell Surface Structures

The significance of this compound is most pronounced in the context of microbial glycobiology, where it is essential for the construction of various cell surface structures. These structures are critical for bacterial survival, virulence, and interactions with the host's immune system. glycodepot.comresearchgate.net The amazing diversity of glycoconjugates on bacterial cell surfaces includes lipopolysaccharides, capsular polysaccharides, and glycoproteins. researchgate.net

Bacterial Lipopolysaccharide (LPS) O-Antigens

This compound and its derivatives are important components in the biosynthesis of the O-antigen portion of lipopolysaccharides (LPS) in some Gram-negative bacteria. glycodepot.comportlandpress.comfrontiersin.org The O-antigen is a repeating oligosaccharide unit that is a major component of the outer membrane and contributes significantly to the diversity and immunogenic properties of bacteria. glycodepot.comnih.gov For instance, derivatives of 3-amino-3,6-dideoxyhexoses, such as 3-acetamido-3,6-dideoxy-α-D-galactose (D-Fucp3NAc), which are synthesized from dTDP-activated precursors, are found in the O-antigens of several Gram-negative organisms. portlandpress.comnih.gov The biosynthesis pathway for these specialized sugars often starts from dTDP-D-glucose and involves a series of enzymatic modifications. portlandpress.com

Bacterial Exopolysaccharides and Capsular Polysaccharides

This compound is also involved in the synthesis of exopolysaccharides (EPS) and capsular polysaccharides in various bacteria. glycodepot.comfrontiersin.org These polysaccharides form a protective layer around the bacterial cell, contributing to biofilm formation, and shielding the bacterium from environmental stresses such as desiccation and host immune responses. glycodepot.comnih.gov The direct precursors for most bacterial EPS are sugar nucleotides, including dTDP-rhamnose, which is synthesized from a pathway that can share intermediates with this compound biosynthesis. nih.govfrontiersin.org For example, in some lactic acid bacteria, the synthesis of heteropolysaccharides containing galactose and rhamnose relies on the availability of nucleotide sugar precursors like UDP-galactose and dTDP-rhamnose. mdpi.comresearchgate.net

Bacterial S-Layer Glycoproteins

In certain Gram-positive bacteria, this compound and its derivatives are crucial for the glycosylation of surface-layer (S-layer) proteins. researchgate.netportlandpress.com S-layers are crystalline arrays of protein subunits that form the outermost cell envelope component in many bacteria. glycoscience.ruoup.com The glycan chains of these S-layer glycoproteins can be complex and are often composed of repeating units of various sugars. nih.govnih.gov

A notable example is the S-layer glycoprotein of Aneurinibacillus thermoaerophilus L420-91T, which contains 3-acetamido-3,6-dideoxy-D-galactose (D-Fucp3NAc). nih.govwikipedia.orgasm.org The biosynthesis of the activated precursor, dTDP-D-Fucp3NAc, involves a five-enzyme pathway that starts from dTDP-D-glucose. nih.gov This pathway highlights the specialized role of dTDP-activated sugars in the construction of these unique bacterial glycoproteins. portlandpress.comnih.govnih.gov

Enterobacterial Common Antigen (ECA) Biosynthesis

Enterobacterial Common Antigen (ECA) is a conserved surface glycolipid found in all members of the Enterobacteriaceae family. asm.orgebi.ac.uk It is composed of repeating trisaccharide units of N-acetyl-D-glucosamine (GlcNAc), N-acetyl-D-mannosaminuronic acid (ManNAcA), and 4-acetamido-4,6-dideoxy-D-galactose (Fuc4NAc). ebi.ac.uknih.gov The biosynthesis of ECA is a complex process involving a series of enzymatic reactions encoded by the wec gene cluster. asm.orgresearchgate.net

While this compound is not a direct precursor in the ECA pathway, the synthesis of one of its key components, dTDP-4-acetamido-4,6-dideoxy-D-galactose (dTDP-Fuc4NAc), is dependent on enzymes that are also involved in the biosynthesis of other dTDP-sugars. uniprot.orgexpasy.orgenzyme-database.org The synthesis of dTDP-Fuc4NAc begins with dTDP-D-glucose, which is synthesized from glucose-1-phosphate and dTTP by the enzyme dTDP-glucose pyrophosphorylase (RmlA). asm.orgfrontiersin.org This highlights an indirect but essential link between the metabolic pathways leading to various dTDP-activated sugars, including those related to galactose.

The assembly of the ECA repeating unit occurs on a lipid carrier, undecaprenyl phosphate (B84403) (Und-P), at the inner leaflet of the cytoplasmic membrane. asm.orgnih.gov The process is initiated by the transfer of GlcNAc-1-phosphate to Und-P, a reaction catalyzed by WecA. nih.govasm.org Subsequent additions of ManNAcA and Fuc4NAc are catalyzed by the glycosyltransferases WecG and WecF, respectively. nih.govasm.org The completed trisaccharide unit is then flipped to the periplasmic side of the membrane by WzxE and polymerized by WzyE. nih.govnih.gov

Three main forms of ECA have been identified:

ECAPG : A phosphoglyceride-linked form that is exposed on the cell surface. asm.org

ECALPS : A form where the ECA polysaccharide is linked to the core of lipopolysaccharide (LPS). asm.org

ECACYC : A cyclic form that resides in the periplasm. nih.gov

Mutations in the later stages of the ECA biosynthetic pathway can lead to the accumulation of lipid-linked intermediates, which can sequester the limited pool of Und-P. nih.gov This sequestration can disrupt the biosynthesis of other essential cell wall components that also rely on Und-P, such as peptidoglycan and O-antigen, leading to increased cell permeability and other defects. nih.govbiorxiv.org

Contribution to Pathogen Virulence and Immune Evasion

The presence of specific sugar residues, including those derived from this compound pathways, on the surface of pathogenic bacteria is critical for their virulence and ability to evade the host immune system. glycodepot.com These surface polysaccharides, such as ECA and the O-antigen of LPS, contribute to the structural integrity of the bacterial outer membrane and act as a barrier against host defenses. frontiersin.org

Disruption of the biosynthesis of these surface glycans can render bacteria more susceptible to antimicrobial agents and the host's immune response. glycodepot.com For instance, the absence of a complete ECA has been shown to attenuate the virulence of Salmonella enterica in mouse models. researchgate.net The structural diversity of these glycans, which is in part due to the availability of various nucleotide sugar precursors like this compound derivatives, is a key factor in pathogen-host interactions. glycodepot.com

In some pathogens, the enzymes involved in the biosynthesis of dTDP-activated sugars are considered potential targets for the development of novel antibacterial therapies. glycodepot.com Inhibiting these enzymes could disrupt the formation of essential surface structures, thereby weakening the pathogen's virulence and its ability to cause disease. glycodepot.com

Species-Specific Roles

The role and biosynthesis of this compound and its derivatives can vary among different bacterial species.

Salmonella enterica : In Salmonella enterica serovar Typhimurium, the synthesis of ECA requires genes from the rfb cluster, which is also involved in O-antigen biosynthesis. asm.org Specifically, the enzyme dTDP-glucose pyrophosphorylase, which produces dTDP-glucose, is essential for the formation of the Fuc4NAc residue in ECA. asm.org The absence of ECA in S. enterica has been linked to reduced pathogenesis. nih.gov

Mycobacterium tuberculosis : While direct involvement of this compound in Mycobacterium tuberculosis is less characterized, the biosynthesis of other dTDP-sugars, such as dTDP-L-rhamnose, is crucial for the formation of the mycobacterial cell wall. biorxiv.org The enzymes involved in these pathways share similarities with those found in other bacteria, suggesting potential parallel roles.

Campylobacter jejuni : Information on the specific role of this compound in Campylobacter jejuni is limited in the provided search results.

Escherichia coli : E. coli is a model organism for studying ECA biosynthesis. asm.orgasm.org The wec gene cluster in E. coli K-12 is well-characterized and provides a blueprint for understanding ECA synthesis in other enterobacteria. asm.orgresearchgate.net this compound is a known metabolite in E. coli strain K12. nih.gov The enzyme dTDP-4-amino-4,6-dideoxygalactose transaminase (WecE) in E. coli catalyzes a key step in the synthesis of a precursor for ECA. uniprot.org

Aneurinibacillus thermoaerophilus : In this gram-positive bacterium, the glycan chain of the S-layer protein contains 3-acetamido-3,6-dideoxy-D-galactose (D-Fucp3NAc). nih.gov The biosynthesis of the precursor, dTDP-D-Fucp3NAc, involves a five-enzyme pathway starting from dTDP-D-glucose. nih.govportlandpress.com This pathway includes an isomerase that is key to producing the galactose configuration. nih.govgenome.jp

Roles in Plant and Fungal Glycobiology

In plants, galactose is a key component of various cell wall polysaccharides, including galactans. scielo.orgfrontiersin.org These galactans are important for cell wall structure and dynamics. scielo.org β-1,4-galactans are commonly found as side chains of rhamnogalacturonan I, a major component of pectin. oup.com The synthesis of these galactans involves galactan synthases that utilize nucleotide sugar donors. jbei.org While UDP-galactose is the more common donor for galactan biosynthesis in plants, the presence and role of this compound in these processes is an area of ongoing research. biorxiv.org Recent studies have shown that the accumulation of pectic β-1,4-galactan in the cell walls of some plants during cold acclimation contributes to increased freezing tolerance. biorxiv.org

In fungi, galactosaminogalactan, a polysaccharide composed of galactose and N-acetylgalactosamine, is found in the cell wall and biofilm of various species. wikipedia.org This polysaccharide is synthesized from UDP-galactose and UDP-N-acetylgalactosamine. wikipedia.org While the direct involvement of this compound is not explicitly detailed, the enzymatic pathways for nucleotide sugar synthesis are often conserved, suggesting potential intersections.

Advanced Research Methodologies for Dtdp D Galactose Studies

Enzymatic Assays for Activity and Kinetic Parameter Determination

Enzymatic assays are fundamental to understanding the function of enzymes involved in the dTDP-D-galactose biosynthetic pathway. These assays allow researchers to measure enzyme activity and determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

One common approach involves monitoring the conversion of substrates to products over time. For instance, in the study of enzymes that use this compound as a substrate, the reaction progress can be followed using techniques like reverse-phase high-performance liquid chromatography (HPLC). nih.gov This allows for the separation and quantification of the substrate and product, providing data to calculate the initial reaction rates.

A variety of assay conditions are employed depending on the specific enzyme and its substrate. For example, to determine the kinetic parameters of VioA, an aminotransferase, reactions are carried out with varying concentrations of its substrate, dTDP-4-keto-6-deoxy-D-glucose. asm.orgnih.gov Similarly, the kinetic parameters for enzymes that utilize this compound can be determined by measuring the initial reaction rates at different substrate concentrations. nih.gov In some cases, a continuous spectrophotometric assay can be used, where the reaction is coupled to another enzyme that produces a colored or fluorescent product. publicationslist.org

The determination of inhibition constants (KI) is also a critical aspect of enzymatic assays. For example, this compound has been shown to act as an inhibitor of dTDP-glucose-4,6-dehydratase, and its KI value was determined to be 97 µM. wisc.edu This information is vital for understanding the regulation of the biosynthetic pathway.

Table 1: Examples of Kinetic Parameters for Enzymes Involved with dTDP-sugar Substrates

EnzymeSubstrateKm (µM)VmaxKI (µM)Reference
VioAD7dTDP-d-Glc4O980-- asm.org
VioAO7dTDP-d-Glc4O45.8-- asm.org
VioBO7dTDP-d-Qui4N142-- asm.org
VioBO7Acetyl-CoA554-- asm.org
dTDP-glucose-4,6-dehydratasedTDP-glucose--97 (for dTDP-galactose) wisc.edu

Km: Michaelis constant, Vmax: Maximum velocity, KI: Inhibition constant. Note that Vmax values are often reported in units specific to the assay and are not always directly comparable.

Spectroscopic Techniques for Product and Intermediate Characterization

Spectroscopic methods are indispensable for the structural elucidation of the products and intermediates formed during the enzymatic synthesis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. Both one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign the chemical shifts of protons and carbons within the sugar and nucleotide moieties. nih.govnih.govportlandpress.com

For example, in the characterization of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose, NMR analysis was crucial for confirming the stereochemistry and the position of the acetamido group. nih.govnih.gov The coupling constants between adjacent protons provide information about their dihedral angles, which helps to establish the relative configuration of the sugar ring. The anomeric configuration (α or β) can be determined from the coupling constant of the anomeric proton (H-1). researchgate.net Detailed NMR studies have been performed on D-galactose and its derivatives to aid in the identification of anomers and to understand their conformational equilibria in solution. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of compounds and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of non-volatile and thermally labile molecules like nucleotide sugars. nih.govwisc.edunih.gov

ESI-MS can be used to identify the reaction products by comparing their measured mass-to-charge ratio (m/z) with the theoretical mass. nih.govnih.gov For instance, the product of the WlaRA–WlaRG coupled assay, dTDP-3-amino-3,6-dideoxy-D-galactose, was identified by its m/z value of 546.3. nih.gov Tandem mass spectrometry (MS/MS or MS²) provides further structural details by fragmenting a selected ion and analyzing the resulting fragment ions. nih.gov This technique can help to confirm the identity of the sugar and the nucleotide components. nih.govasm.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS, making it a powerful tool for analyzing complex reaction mixtures and quantifying specific compounds. researchgate.netecmdb.cafrontiersin.org

Chromatographic Techniques for Separation and Purification

Chromatography is essential for the separation and purification of this compound and its precursors and derivatives from complex reaction mixtures.

High Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis and purification of nucleotide sugars. nih.govnih.govnih.govportlandpress.com Different types of HPLC columns can be employed depending on the specific separation needs.

Reverse-phase HPLC (RP-HPLC) is often used for the purification of dTDP-sugar derivatives. nih.govnih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. By varying the composition of the mobile phase, compounds with different polarities can be separated. For example, RP-HPLC has been used to purify dTDP-α-D-Quip3NAc. nih.gov

Anion-exchange chromatography is another valuable HPLC method for separating negatively charged molecules like nucleotide sugars. nih.gov In this method, a positively charged stationary phase is used, and elution is typically achieved by increasing the salt concentration of the mobile phase. nih.gov This technique has been successfully used for the purification of various dTDP-sugar derivatives. nih.gov

Molecular Biology Approaches

Molecular biology techniques are fundamental to the study of this compound biosynthesis as they enable the production of the enzymes involved in the pathway. The genes encoding these enzymes are often identified through genome sequencing and bioinformatics analysis. nih.govnih.gov

Once identified, these genes can be cloned into expression vectors, typically in Escherichia coli, to overexpress the corresponding proteins. nih.govnih.govnih.govportlandpress.com This allows for the production of large quantities of purified enzymes, which are essential for in vitro enzymatic assays and structural studies. Site-directed mutagenesis can be employed to alter specific amino acid residues in an enzyme's active site to investigate their roles in catalysis and substrate specificity. wisc.edu

Furthermore, the elucidation of entire biosynthetic pathways often involves a combination of these molecular biology approaches with the analytical techniques described above. By expressing different combinations of genes and analyzing the resulting products, researchers can piece together the complete sequence of enzymatic reactions leading to the synthesis of complex molecules like dTDP-3-acetamido-3,6-dideoxy-α-D-galactose. nih.govnih.gov The development of in vitro synthesis systems using engineered enzymes is also a promising approach for producing various dTDP-sugars. acs.org

Gene Cloning, Expression, and Protein Purification for Enzyme Studies

A fundamental approach to understanding the enzymatic pathways related to dTDP-sugars involves the isolation and characterization of individual enzymes. This is typically achieved through a multi-step process of gene cloning, heterologous expression, and protein purification.

Researchers identify putative genes encoding enzymes of interest, such as those in the dTDP-L-rhamnose or dTDP-D-fucose biosynthetic pathways, which often share initial steps with this compound synthesis. frontiersin.orgoup.com For example, genes like rmlA (glucose-1-phosphate thymidylyltransferase) and rmlB (dTDP-D-glucose 4,6-dehydratase) are common starting points. nih.govresearchgate.netnih.gov These open reading frames (ORFs) are amplified from the genomic DNA of the source organism, which can range from Streptomyces species to Escherichia coli and Campylobacter jejuni. nih.govnih.govjmb.or.kr

The amplified gene is then cloned into a suitable expression vector, such as the pET series or pHJ1, often with an affinity tag (e.g., His-tag or GST-tag) to facilitate purification. nih.govjmb.or.krnih.gov E. coli, particularly strains like BL21(DE3), is a commonly used host for overexpressing these recombinant proteins. nih.govnih.gov Following induction of protein expression, the bacterial cells are lysed, and the target enzyme is purified from the cell lysate using chromatographic techniques. jmb.or.krnih.gov Affinity chromatography, such as using Ni-NTA resin for His-tagged proteins or GSTrap columns for GST-tagged proteins, is a powerful first step. nih.govnih.gov Further purification to near-homogeneity can be achieved using methods like ion-exchange (e.g., DEAE-sepharose) and hydroxylapatite chromatography. jmb.or.krresearchgate.net The purity and molecular mass of the protein are then confirmed, often by SDS-PAGE analysis. jmb.or.kr

Table 1: Examples of Cloned and Characterized Enzymes in dTDP-Sugar Biosynthesis

Gene Encoded Enzyme Source Organism Expression System Purification Method Reference
gerE dTDP-glucose 4,6-dehydratase Streptomyces sp. GERI-155 E. coli with pHJ1 vector Ammonium sulfate (B86663) fractionation, DEAE-sepharose, Hydroxylapatite chromatography jmb.or.kr
qdtA, qdtB, qdtC Isomerase, Aminotransferase, N-acetyltransferase Thermoanaerobacterium thermosaccharolyticum E207-71 E. coli with pDest vectors (His/GST tags) HiTrap chelating columns (Ni2+), GSTrap columns nih.gov
fcf1, fcf2 Reductase, Mutase Escherichia coli O52 E. coli Not specified nih.gov

Genetic Manipulation and Mutant Strain Generation (e.g., Gene Deletions)

To confirm the physiological function of a gene within its native organism, researchers employ genetic manipulation techniques, primarily gene deletion or knockout. By creating a mutant strain lacking a specific gene, scientists can observe the resulting phenotype, such as a change in the composition of cell surface polysaccharides. researchgate.netbiorxiv.org

For instance, the deletion of genes like rfbB and rffG, both encoding dTDP-glucose 4,6-dehydratase in Salmonella Typhimurium, was performed to study the impact on O-antigen and enterobacterial common antigen (ECA) synthesis. biorxiv.orgnih.gov Such studies create single and double-gene deleted mutants to dissect the roles of these paralogous genes. biorxiv.orgnih.gov Similarly, a ∆fcl mutant of T. forsythia was created to investigate its role in polysaccharide biosynthesis. researchgate.net

The functional role of the deleted gene is often confirmed through complementation tests. nih.gov This involves reintroducing a functional copy of the gene into the mutant strain, typically on a plasmid, and observing if the original phenotype is restored. This "rescue" experiment provides strong evidence that the observed changes in the mutant were indeed caused by the deletion of the specific gene and not by unintended secondary mutations. nih.gov These genetic approaches are critical for validating the in vivo function of enzymes identified through in vitro studies.

In Vitro Enzymatic Reconstitution of Biosynthetic Pathways

While studying individual enzymes provides crucial data, reconstituting an entire multi-enzyme biosynthetic pathway in vitro offers a more holistic understanding of the process. This powerful technique involves combining purified enzymes with the necessary substrates to synthesize a final product, such as a nucleotide-activated sugar. georgefox.edunih.govacs.org

This approach has been successfully used to reconstruct the biosynthetic pathway for dTDP-L-daunosamine, an important precursor for anthracycline antibiotics. nih.govacs.org In one study, eight purified enzymes from various bacterial sources were combined to convert d-glucose (B1605176) 1-phosphate into dTDP-L-daunosamine. acs.org This in vitro system allows researchers to identify potential bottlenecks in the pathway, study the kinetics of limiting steps, and detect competing side reactions. nih.gov

One-pot enzymatic synthesis is a variation of this method, where all enzymes and substrates are mixed together in a single reaction vessel. frontiersin.orggeorgefox.edu This strategy has been employed for the large-scale synthesis of dTDP-L-rhamnose from dTMP and glucose-1-phosphate, utilizing a cocktail of six enzymes. georgefox.edu The in vitro reconstitution of the d-galactan I biosynthetic pathway was achieved using membrane preparations from E. coli expressing the required galactosyltransferases, demonstrating the method's applicability to membrane-associated processes. nih.gov Such systems are not only valuable for fundamental research but also for the biocatalytic production of rare sugars and for engineering novel pathways to create "glycodiversified" natural products. nih.govacs.org

Table 2: Examples of In Vitro Reconstituted dTDP-Sugar Pathways

Pathway Product Number of Enzymes Key Substrates Purpose of Reconstitution Reference
dTDP-L-rhamnose 6 dTMP, glucose-1-phosphate Preparative scale synthesis of the final product. georgefox.edu
dTDP-L-daunosamine 8 d-glucose 1-phosphate, dTTP Pathway analysis, bottleneck identification, kinetic studies. nih.govacs.org
dTDP-L-rhamnose 4 (RmlABCD) dTDP-D-glucose One-pot synthesis and characterization of novel enzymes. frontiersin.org

Bioinformatics and Comparative Genomics for Pathway Elucidation and Enzyme Prediction

Bioinformatics and comparative genomics are indispensable tools for identifying and predicting the function of genes involved in dTDP-sugar biosynthesis. By comparing the genome sequences of different organisms, researchers can identify conserved gene clusters, known as biosynthetic gene clusters (BGCs), that are likely responsible for producing specific polysaccharides. nih.gov

This approach has been extensively used to study the capsular polysaccharide (CPS) biosynthesis loci (K loci) in pathogenic bacteria like Acinetobacter baumannii. nih.govnih.govmdpi.com By comparing the gene content and organization of K loci from different serotypes, scientists can predict the functions of individual genes, including glycosyltransferases and enzymes for the synthesis of unique sugar precursors like dTDP-D-Fucp3NAc. nih.govbiorxiv.org Curated reference databases of these gene clusters have been developed to facilitate rapid typing of bacterial isolates from whole-genome sequence data. nih.govnih.gov

Comparative genomics can also reveal the evolutionary history of these pathways, showing how they have been assembled and modified over time. nih.gov For example, analysis of the GAL gene clusters in fungi shows they have evolved independently through different mechanisms, highlighting the adaptability of metabolic pathways. pnas.org In bacteria, these analyses can predict the presence or absence of entire pathways; for instance, a comparative study of several fungi, including Ganoderma lucidum, revealed a common gene deletion in the dTDP-rhamnose biosynthetic pathway. frontiersin.org This in silico approach is a critical first step that guides subsequent experimental validation through gene cloning and functional analysis. mdpi.comdiva-portal.org

Research Applications and Translational Potential of Dtdp D Galactose Studies

Glycan Engineering and Synthetic Biology Approaches

Glycan engineering and synthetic biology leverage the enzymatic machinery of glycosylation to create novel carbohydrate structures and modify existing ones. The availability of dTDP-activated sugars is crucial for these endeavors, enabling the synthesis of diverse and complex glycans for both research and therapeutic purposes. acs.org

dTDP-D-galactose serves as a fundamental building block in synthetic biology and glycobiology for the in vitro construction of galactose-containing glycans. glycodepot.com These synthetic glycans are invaluable tools for investigating glycosylation pathways, understanding the roles of specific carbohydrate structures in microbial virulence, and exploring pathogen-host interactions. glycodepot.comoup.com By using purified enzymes, researchers can assemble specific glycoforms that would be difficult to isolate from natural sources. nih.gov This approach allows for the precise study of how galactose-containing structures on bacterial surfaces, such as lipopolysaccharides (LPS) and exopolysaccharides, contribute to bacterial survival and immune evasion. glycodepot.com Furthermore, engineering the N-glycosylation pathway in organisms like plants to produce human-type glycan structures has become a significant area of research, with potential applications in producing therapeutic proteins with optimized functions. frontiersin.org

The enzymatic synthesis of dTDP-activated sugars is a cornerstone of glycan engineering. Research has demonstrated the feasibility of one-pot, multi-enzyme systems to produce a variety of dTDP-sugar nucleotides from readily available starting materials. acs.orgresearchgate.net These in vitro reconstituted pathways provide a platform for combinatorial biosynthesis, where enzymes from different biosynthetic pathways are combined to create novel activated sugars. acs.org A key strategy involves leveraging the substrate promiscuity of certain sugar biosynthetic enzymes, which, while sometimes a challenge for achieving specific products, allows for the generation of a diverse library of activated sugars for "glycodiversification" of natural products. acs.orgacs.org For example, by substituting a stereospecific ketoreductase in the dTDP-L-daunosamine pathway with an enzyme from a different pathway that has opposite stereospecificity, researchers have successfully synthesized tailored nucleotide-activated sugars. acs.orgacs.org This approach expands the toolkit available for creating glycoconjugates with potentially new or enhanced biological activities.

Development of Enzyme Inhibitors Targeting dTDP-Sugar Biosynthesis

The biosynthetic pathways of dTDP-sugars are attractive targets for the development of enzyme inhibitors. Since many of these pathways are essential for the viability and virulence of pathogenic bacteria but are absent in humans, their inhibition presents a promising strategy for developing new antimicrobial agents. oup.comnih.gov The enzymes involved in the synthesis of dTDP-L-rhamnose, a related and well-studied dTDP-sugar, have been a primary focus. This pathway involves four key enzymes: RmlA, RmlB, RmlC, and RmlD. nih.gov

Significant efforts have been made to design and synthesize small molecule inhibitors against these enzymes, particularly dTDP-D-glucose 4,6-dehydratase (RmlB), which catalyzes a crucial dehydration step. mit.eduresearchgate.net Researchers have developed high-throughput screening assays, such as microtiter plate-based methods that monitor the change in optical density as the enzymatic reaction proceeds, to identify potential inhibitors from chemical libraries and natural extracts. asm.orgresearchgate.netnih.gov These screenings have successfully identified compounds, including some with a rhodanine (B49660) structural motif, that inhibit dTDP-L-rhamnose formation and display activity against whole bacterial cells, such as Mycobacterium tuberculosis. nih.govnih.gov These inhibitors serve as valuable lead compounds for the development of a new class of antibiotics. nih.gov

Exploration in Vaccine and Drug Development Platforms

The unique glycan structures on the surface of pathogenic bacteria are recognized by the immune system and represent critical targets for vaccine development. researchgate.netfu-berlin.de Understanding the role of this compound and other dTDP-sugars in constructing these glycans is essential for creating effective vaccine and drug platforms. glycodepot.com Licensed carbohydrate-based vaccines are already a primary method of protection against bacteria like Streptococcus pneumoniae and Neisseria meningitidis. researchgate.net

Modern approaches focus on using synthetic, pure oligosaccharides that mimic the native bacterial polysaccharides. fu-berlin.de These synthetic glycans can be conjugated to carrier proteins to create glycoconjugate vaccines that elicit a strong and specific immune response. fu-berlin.de The enzymatic synthesis platforms that produce dTDP-activated sugars are critical for generating these complex carbohydrate antigens. researchgate.netresearchgate.net This strategy avoids the complexity and potential impurities associated with isolating polysaccharides from bacteria. fu-berlin.de Furthermore, the development of inhibitors against dTDP-sugar biosynthetic enzymes, as discussed previously, constitutes a major platform for anti-bacterial drug discovery, aiming to disrupt the construction of the very glycan structures that vaccines are designed to target. mit.edunih.gov

Future Directions and Emerging Research Areas

Elucidation of Novel dTDP-D-galactose Related Biosynthetic Pathways in Underexplored Organisms

While the fundamental pathways for many nucleotide sugars are well-established in model organisms, the vast biological diversity of the microbial and archaeal worlds remains a largely untapped resource for discovering novel biosynthetic routes related to this compound. Underexplored organisms, particularly extremophiles and unculturable bacteria, are likely to harbor unique enzymatic machinery and metabolic variations.

Future research will focus on:

Genomic and Metagenomic Mining: High-throughput sequencing of genomes from diverse environments, such as marine sediments, hydrothermal vents, and symbiotic microbial communities, will be crucial. Bioinformatic pipelines can be employed to search for gene clusters encoding putative enzymes for nucleotide sugar biosynthesis. dtu.dk The presence of orthologs for enzymes like glucose-1-phosphate thymidylyltransferase alongside uncharacterized dehydratases, epimerases, or reductases could indicate a novel pathway for a modified galactose derivative.

Metabolic Reconstruction: Computational models that reconstruct metabolic networks from genomic data will help predict the existence and connectivity of new pathways. mdpi.com By identifying "pathway holes" where an enzyme is missing from a known pathway, researchers can target specific genes for functional characterization. dtu.dk

Exploring Archaeal Glycobiology: Archaea, a domain of single-celled organisms, possess unique N-glycosylation pathways. For instance, the haloarchaeon Haloferax volcanii has been shown to utilize a bacterial-like pathway for the synthesis of dTDP-rhamnose. researchgate.net Systematic investigation of other archaeal species could reveal novel pathways for dTDP-activated sugars, including derivatives of D-galactose, which may have been adapted for survival in extreme conditions. researchgate.net

Table 1: Potential Sources of Novel this compound Related Pathways

Organism TypeEnvironmentRationale for Exploration
Extremophiles Hydrothermal vents, hypersaline lakes, polar regionsUnique metabolic adaptations to extreme temperatures, pH, and salinity may have led to the evolution of novel enzymes and pathways. nih.gov
Marine Microorganisms Sponges, corals, deep-sea sedimentsSymbiotic and free-living marine bacteria are a known source of unique natural products and biosynthetic diversity.
Gut Microbiome Human and animal gastrointestinal tractsComplex interplay between host and microbe drives the evolution of specialized carbohydrate metabolism for nutrient acquisition and colonization.
Archaea Anaerobic environments, extreme habitatsPossess distinct biochemistry and glycosylation systems compared to bacteria and eukaryotes, suggesting a high potential for novel discoveries. researchgate.netresearchgate.net

Advanced Structural and Mechanistic Studies of Less Characterized this compound Modifying Enzymes

The biosynthesis of diverse sugar structures from a common precursor like dTDP-D-glucose relies on a toolkit of modifying enzymes, including dehydratases, epimerases, reductases, and aminotransferases. While enzymes for common sugars like dTDP-L-rhamnose have been structurally characterized, many putative enzymes identified in genomic screens remain poorly understood. nih.govnih.gov

Future research directions include:

High-Resolution Crystallography: Obtaining crystal structures of less-characterized enzymes, particularly in complex with their substrates or products, is essential. nih.gov This provides a static snapshot of the active site, revealing key amino acid residues involved in substrate binding and catalysis. For example, structural studies on dTDP-glucose 4,6-dehydratase (RmlB) have illuminated its catalytic mechanism. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): For large enzyme complexes or membrane-associated proteins that are difficult to crystallize, cryo-EM offers a powerful alternative for structure determination.

Enzyme Kinetics and Site-Directed Mutagenesis: Detailed kinetic analysis is necessary to determine substrate specificity and catalytic efficiency. Combined with site-directed mutagenesis, where specific amino acids in the active site are altered, researchers can test hypotheses about the roles of individual residues in the enzyme's mechanism. nih.gov

Computational Modeling and Simulation: Molecular dynamics simulations can provide insights into the dynamic behavior of enzymes during catalysis, complementing static structural data. These computational approaches can model the entire reaction pathway, helping to elucidate complex multi-step catalytic mechanisms.

Innovative Glycoengineering Applications Utilizing this compound Pathways

Metabolic glycoengineering is a powerful technique for modifying the glycan structures on cell surfaces, with applications ranging from improving therapeutic proteins to engineering cell-cell interactions. nih.govfrontiersin.org Utilizing this compound and its derivatives offers a route to introduce unique galactose-based structures into glycoconjugates.

Key areas for innovation include:

Enzymatic and Chemo-enzymatic Synthesis: Glycosyltransferases that use this compound as a donor substrate can be used for the in vitro synthesis of specific oligosaccharides and glycoconjugates. researchgate.net This chemo-enzymatic approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to create complex molecules that are difficult to produce by other means. nih.gov

Whole-Cell Biocatalysis: Engineering microorganisms like E. coli to express the necessary biosynthetic pathway for this compound and a target glycosyltransferase can create "living factories" for producing valuable glycoproteins or glycolipids.

Expanding the Glycan Repertoire: By introducing genes for this compound modifying enzymes into cells, it may be possible to generate novel cell-surface glycans with altered properties. This could be used to enhance the therapeutic efficacy of cells used in cell-based therapies or to study the effects of specific glycan structures on cellular function. mdpi.com

Deeper Understanding of Host-Pathogen Interactions Mediated by this compound Containing Glycans

Bacterial cell surfaces are decorated with a dense layer of glycans, such as lipopolysaccharides (LPS) and capsular polysaccharides, which are critical for survival and virulence. nih.gov These structures often contain rare or modified sugars, synthesized from nucleotide sugar precursors. Glycans play a pivotal role in the molecular dialogue between pathogens and their hosts, mediating processes like adhesion, immune evasion, and biofilm formation. nih.govmdpi.com

Future research will aim to:

Identify Pathogen-Specific Glycans: A critical step is to identify which pathogenic bacteria utilize this compound or its derivatives to build their surface glycans. Bacteria are known to use an enormous diversity of monosaccharides, far exceeding those found in mammals. nih.gov

Characterize Glycan-Receptor Interactions: Once identified, the interactions between these specific bacterial glycans and host cell receptors (such as lectins on immune cells) need to be characterized at a molecular level. tmrjournals.com Understanding these interactions can reveal how pathogens attach to host tissues or avoid recognition by the immune system.

Develop Anti-Adhesion Therapeutics: By understanding how bacteria use galactose-containing glycans to adhere to host cells, it may be possible to develop inhibitors that block this interaction, preventing infection before it starts.

Vaccine Development: Unique bacterial glycans are excellent targets for vaccine development. mdpi.com Polysaccharides containing derivatives of this compound could serve as antigens to elicit a protective antibody response.

Application of Artificial Intelligence and Machine Learning in Predicting Enzyme Functionality and Pathway Design for this compound Metabolism

Emerging applications in the context of this compound include:

Enzyme Function Prediction: ML models can be trained on large datasets of enzymes with known functions to predict the activity of uncharacterized proteins. illinois.eduanalytica-world.com A tool called CLEAN, for example, uses a deep-learning algorithm to predict an enzyme's function from its amino acid sequence with high accuracy. illinois.edu This can be used to rapidly identify candidate enzymes for this compound biosynthesis from genomic data.

Discovery of Novel Pathways: ML algorithms can analyze genomic and metabolic data from hundreds of species to identify alternative metabolic strategies. nih.govnih.gov For instance, a random forest algorithm successfully predicted an alternative galactose utilization pathway in certain yeasts that lacked the canonical genes. nih.govbiorxiv.org This approach could uncover entirely new biosynthetic routes to this compound.

Rational Pathway Design: Generative deep learning models can be used to design novel biosynthetic pathways from scratch. semanticscholar.org By providing a target molecule, such as a modified D-galactose derivative, these AI tools can propose novel combinations of enzymes to achieve its synthesis, guiding metabolic engineering efforts. nih.gov

Table 2: AI and Machine Learning Tools in this compound Research

ApplicationAI/ML ApproachPotential Impact
Enzyme Annotation Deep Learning (e.g., Contrastive Learning)Accurately predicts the function of putative enzymes in newly sequenced genomes. illinois.edumdpi.com
Pathway Discovery Random Forest ClassificationIdentifies organisms with unusual metabolic capabilities, suggesting novel biosynthetic pathways. nih.govbiorxiv.org
Substrate Prediction Deep Learning Models (e.g., ESP)Predicts which molecules can be used as substrates by a given enzyme, aiding in functional characterization. analytica-world.com
De Novo Pathway Design Generative Models, Retrosynthesis AlgorithmsDesigns synthetic biological pathways for the production of novel this compound derivatives for glycoengineering. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the validated methods for detecting and quantifying dTDP-D-galactose in plant or microbial systems?

  • Methodological Answer :

  • Use high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection. For example, Meyer & Wagner (1985) described nucleotide pool quantification in plant tissues using HPLC with ion-pairing reagents .
  • Enzymatic assays involving dTDP-galactose 6-dehydrogenase (EC 1.1.1.186) can measure substrate conversion via NADPH production at 340 nm .
  • Radioactive labeling with 14C^{14}\text{C}-galactose followed by chromatographic separation is another approach, as used in early studies on galactose metabolism .

Q. How is this compound biosynthesized in prokaryotic systems, and what are the key enzymes involved?

  • Methodological Answer :

  • The pathway involves galactose-1-phosphate thymidylyltransferase (EC 2.7.7.32) converting α-D-galactose-1-phosphate and dTTP to this compound.
  • Epimerization steps, such as those catalyzed by dTDP-galactose 4-epimerase, are critical for interconverting this compound and dTDP-D-glucose. Neufeld (1962) demonstrated this mechanism in plant enzymes .
  • Use gene knockout studies to validate pathway components, coupled with LC-MS to monitor intermediate accumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters for this compound-processing enzymes across studies?

  • Methodological Answer :

  • Perform comparative kinetic assays under standardized conditions (e.g., pH 7.4, 25°C) to eliminate environmental variability.
  • Validate substrate purity using NMR or mass spectrometry , as impurities in commercial this compound can skew results .
  • Apply statistical meta-analysis to published datasets, accounting for differences in enzyme sources (e.g., recombinant vs. native) and assay methods .

Q. What experimental designs are optimal for characterizing the substrate specificity of dTDP-galactose 6-dehydrogenase (EC 1.1.1.186)?

  • Methodological Answer :

  • Use isothermal titration calorimetry (ITC) to measure binding affinities for this compound and analogs like dTDP-D-glucose.
  • Test activity against structural analogs (e.g., UDP-D-galactose) to assess enzyme selectivity .
  • Combine X-ray crystallography of enzyme-substrate complexes with molecular dynamics simulations to map active-site interactions .

Q. How can metabolic flux analysis (MFA) be applied to study this compound utilization in bacterial polysaccharide biosynthesis?

  • Methodological Answer :

  • Employ 13C^{13}\text{C}-isotope tracing to track carbon flow from glucose to this compound in E. coli or Streptomyces models.
  • Integrate genome-scale metabolic models (GEMs) with experimental flux data to predict bottlenecks in nucleotide sugar metabolism .
  • Use knockdown/overexpression strains to perturb pathway enzymes and validate flux predictions via LC-MS .

Data Management & Reproducibility

Q. What are the best practices for ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance in this compound-related datasets?

  • Methodological Answer :

  • Store raw HPLC/MS data in public repositories (e.g., MetaboLights or Zenodo) with detailed metadata, including chromatography conditions and enzyme batch numbers .
  • Document experimental protocols using electronic lab notebooks (ELNs) to capture reagent sources (e.g., α-D-galactose-1-phosphate suppliers) and instrument calibration details .
  • Adhere to MIAME (Minimum Information About a Metabolomics Experiment) standards for data reporting .

Q. How should researchers address irreproducible results in this compound enzymatic assays?

  • Methodological Answer :

  • Verify enzyme activity using positive controls (e.g., commercially available dTDP-galactose 6-dehydrogenase) in each assay batch.
  • Perform inter-laboratory comparisons with shared reagents and protocols to identify methodological inconsistencies .
  • Publish negative results and detailed troubleshooting steps (e.g., EDTA concentration effects on metal-dependent enzymes) to improve transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.